molecular formula C24H21NO4 B557390 Fmoc-Phe-OH CAS No. 35661-40-6

Fmoc-Phe-OH

Cat. No.: B557390
CAS No.: 35661-40-6
M. Wt: 387.4 g/mol
InChI Key: SJVFAHZPLIXNDH-QFIPXVFZSA-N
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Description

Fluorenylmethyloxycarbonyl-L-phenylalanine: is a derivative of the amino acid phenylalanine, commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the amino group of phenylalanine. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its ability to protect the amino group during chemical reactions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fmoc-L-phenylalanine plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules during these processes. One of the primary interactions is with the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This conversion is essential for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Fmoc-L-phenylalanine also interacts with other enzymes involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. Additionally, it can act as a ligand in C-H activation reactions, further highlighting its versatility in biochemical applications .

Cellular Effects

Fmoc-L-phenylalanine has been shown to influence various cellular processes. It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting biofilm formation and reducing bacterial load . This compound affects cell signaling pathways by altering the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA, thereby affecting the stability of biofilms . Furthermore, Fmoc-L-phenylalanine can enter bacterial cells and reduce glutathione levels, leading to oxidative and osmotic stress, which ultimately kills the bacteria . These effects demonstrate the compound’s potential in antimicrobial applications.

Molecular Mechanism

The molecular mechanism of Fmoc-L-phenylalanine involves several key interactions at the molecular level. It acts as a surfactant, disrupting bacterial cell membranes and altering membrane permeability . At low concentrations, Fmoc-L-phenylalanine inhibits bacterial growth by entering the cell and reducing glutathione levels, which are crucial for maintaining redox balance . At higher concentrations, it triggers oxidative and osmotic stress, leading to cell death . Additionally, Fmoc-L-phenylalanine can form hydrogels through self-assembly, which can be used for drug delivery and other biomedical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-phenylalanine can change over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, Fmoc-L-phenylalanine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can maintain its antibacterial activity in both in vitro and in vivo settings, although its effectiveness may decrease with prolonged exposure . These findings highlight the importance of optimizing storage conditions to preserve the compound’s activity.

Dosage Effects in Animal Models

The effects of Fmoc-L-phenylalanine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively reduces bacterial load in infected tissues . At higher doses, Fmoc-L-phenylalanine can induce oxidative and osmotic stress, leading to adverse effects such as cell membrane disruption and cell death . These threshold effects underscore the need for careful dosage optimization to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Fmoc-L-phenylalanine is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine metabolism pathway . In the shikimate pathway, it interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine . This conversion is essential for the biosynthesis of neurotransmitters and other aromatic compounds. Additionally, Fmoc-L-phenylalanine can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of Fmoc-L-phenylalanine within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to accumulate in target tissues . Once inside the cell, Fmoc-L-phenylalanine can interact with intracellular proteins and enzymes, influencing its localization and activity . These interactions are crucial for the compound’s effectiveness in biochemical and therapeutic applications.

Subcellular Localization

Fmoc-L-phenylalanine exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and cell membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for the compound’s role in disrupting bacterial cell membranes and exerting its antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorenylmethyloxycarbonyl-L-phenylalanine can be synthesized using both liquid-phase and solid-phase peptide synthesis methods. In the liquid-phase method, the compound is typically synthesized by reacting fluorenylmethyloxycarbonyl chloride with L-phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of fluorenylmethyloxycarbonyl-L-phenylalanine often involves solid-phase peptide synthesis. This method allows for the efficient and scalable production of the compound. The process involves anchoring the L-phenylalanine to a solid resin, followed by the sequential addition of fluorenylmethyloxycarbonyl chloride and other reagents to build the desired peptide chain .

Chemical Reactions Analysis

Types of Reactions: Fluorenylmethyloxycarbonyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Fluorenylmethyloxycarbonyl-L-alanine
  • Fluorenylmethyloxycarbonyl-L-leucine
  • Fluorenylmethyloxycarbonyl-L-valine
  • Fluorenylmethyloxycarbonyl-L-isoleucine

Comparison: Fluorenylmethyloxycarbonyl-L-phenylalanine is unique due to the presence of the phenyl group, which imparts distinct hydrophobic and aromatic properties. This makes it particularly useful in the synthesis of peptides that require specific structural and functional characteristics. Compared to other fluorenylmethyloxycarbonyl-protected amino acids, fluorenylmethyloxycarbonyl-L-phenylalanine offers enhanced stability and reactivity in peptide synthesis .

Biological Activity

Fmoc-Phe-OH, or Fmoc-protected L-phenylalanine, is a compound that has garnered attention in the field of biomedical research, particularly for its potential applications in drug delivery and antimicrobial therapies. This article explores its biological activity, focusing on its antibacterial properties, self-assembly capabilities, and potential applications in tissue engineering.

Structure and Synthesis

This compound is synthesized through the protection of L-phenylalanine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis typically involves reacting L-phenylalanine with Fmoc-Cl in a basic aqueous solution, yielding a white solid product with high purity and yield . The presence of the Fmoc group enhances the compound's stability and solubility, making it suitable for various applications.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive bacteria. Notably, it has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, making it a promising candidate for developing new antimicrobial agents.

The antibacterial mechanism of this compound is multifaceted:

  • Surfactant Properties : At specific concentrations, this compound acts similarly to surfactants, disrupting bacterial membranes. Its critical micelle concentration (CMC) aligns closely with its minimum bactericidal concentration (MBC), indicating that micelle formation may play a role in its antibacterial efficacy .
  • Cellular Uptake : At lower concentrations, this compound can penetrate bacterial cells, leading to a reduction in intracellular glutathione levels. This disruption contributes to oxidative stress within the bacteria, ultimately inhibiting growth .
  • Osmotic Stress : At higher concentrations, the compound induces osmotic stress and alters membrane integrity, leading to bacterial cell death .

Self-Assembly and Hydrogel Formation

This compound can self-assemble into nanostructures under aqueous conditions, forming hydrogels that are useful in various biomedical applications. These hydrogels exhibit properties that make them suitable for drug delivery systems and tissue engineering scaffolds.

Properties of this compound Hydrogels

  • Mechanical Rigidity : The hydrogels formed from this compound display significant mechanical strength and stability across various pH levels and temperatures .
  • Drug Encapsulation : Studies have shown that these hydrogels can encapsulate model drugs like fluorescein and insulin, allowing for controlled release over time. This property is particularly advantageous for sustained drug delivery applications .
  • Biocompatibility : In vitro studies have demonstrated that this compound hydrogels support cell adhesion and proliferation, indicating their potential use as scaffolds in tissue engineering .

Case Studies

  • Antibacterial Efficacy Against MRSA : A study highlighted the effectiveness of this compound hydrogels in inhibiting the growth of MRSA by over 95% after 20 hours of incubation. The hydrogels were able to disrupt bacterial cell walls effectively .
  • Hydrogel as a Drug Delivery System : In another study, this compound was used to create hydrogels capable of releasing encapsulated antibiotics such as aztreonam. This dual-release mechanism enhances the antibacterial spectrum of the hydrogel while providing localized treatment in wound healing scenarios .

Summary of Findings

The biological activity of this compound is characterized by its significant antibacterial properties and versatility as a biomaterial. Its ability to form stable hydrogels opens up new avenues for applications in drug delivery and tissue engineering.

Property Description
Antibacterial ActivityEffective against Gram-positive bacteria including MRSA
MechanismSurfactant-like properties; induces oxidative stress; disrupts membrane integrity
Hydrogel FormationSelf-assembles into stable hydrogels; supports drug encapsulation
BiocompatibilityPromotes cell adhesion and proliferation

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951314
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-40-6, 286460-71-7
Record name FMOC-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35661-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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